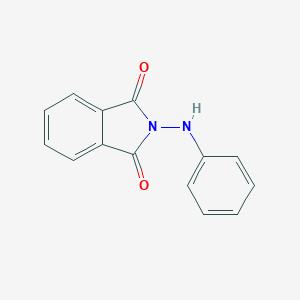![molecular formula C18H20N2O2 B188463 1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone CAS No. 21399-34-8](/img/structure/B188463.png)
1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Methoxyphenyl ethylidene hydrazone and is a derivative of phenylhydrazine. The chemical structure of this compound consists of a hydrazone group, which is attached to a methoxyphenyl group and an ethylidene group.
作用機序
The mechanism of action of 1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone is still not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of certain enzymes in the body. It has been suggested that this compound may inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication.
生化学的および生理学的効果
1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound has potent antifungal and antibacterial activity. It has also been shown to exhibit cytotoxic activity against various cancer cell lines. In addition, this compound has been shown to have anti-inflammatory activity.
実験室実験の利点と制限
One of the major advantages of using 1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone in lab experiments is its broad spectrum of biological activity. This compound has been shown to exhibit activity against a wide range of microorganisms and cancer cell lines. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use this compound at appropriate concentrations to avoid any adverse effects.
将来の方向性
There are several future directions for research on 1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone. One potential direction is to investigate the mechanism of action of this compound in more detail. This will help to better understand the biological activity of this compound and may lead to the development of more potent derivatives. Another potential direction is to investigate the potential applications of this compound in the field of material science. It has been shown to have potential as a corrosion inhibitor, and further research may lead to the development of more effective corrosion inhibitors. Finally, there is a need for further research on the potential toxicity of this compound. This will help to ensure that it can be used safely in lab experiments and potentially in clinical settings.
Conclusion:
In conclusion, 1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone is a chemical compound that has shown promising results in various fields of scientific research. Its potential applications in medicinal chemistry, material science, and other fields make it an important compound for further study. However, further research is needed to fully understand its mechanism of action and potential toxicity.
合成法
The synthesis of 1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone can be achieved through the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of acetic acid. This reaction results in the formation of 1-(4-Methoxyphenyl)ethanone, which is then reacted with hydrazine hydrate to form 1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone.
科学的研究の応用
1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone has been extensively studied for its potential applications in various fields. This compound has shown promising results in the field of medicinal chemistry, where it has been tested as a potential anti-cancer agent. It has also been studied for its antifungal and antibacterial properties. In addition, this compound has been investigated for its potential application as a corrosion inhibitor in the field of material science.
特性
CAS番号 |
21399-34-8 |
|---|---|
製品名 |
1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone |
分子式 |
C18H20N2O2 |
分子量 |
296.4 g/mol |
IUPAC名 |
(E)-1-(4-methoxyphenyl)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]ethanimine |
InChI |
InChI=1S/C18H20N2O2/c1-13(15-5-9-17(21-3)10-6-15)19-20-14(2)16-7-11-18(22-4)12-8-16/h5-12H,1-4H3/b19-13+,20-14+ |
InChIキー |
GHKNYIKKEJMSCR-IWGRKNQJSA-N |
異性体SMILES |
C/C(=N\N=C(\C1=CC=C(C=C1)OC)/C)/C2=CC=C(C=C2)OC |
SMILES |
CC(=NN=C(C)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
正規SMILES |
CC(=NN=C(C)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
その他のCAS番号 |
21399-34-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



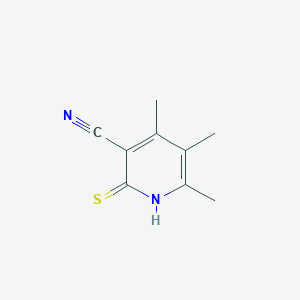
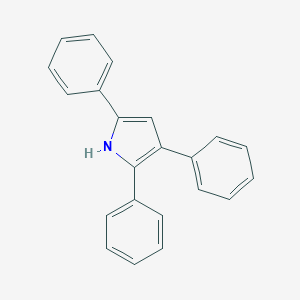
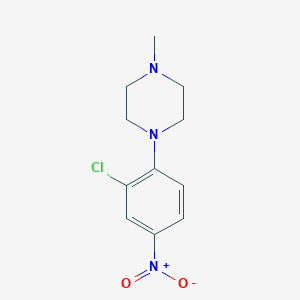
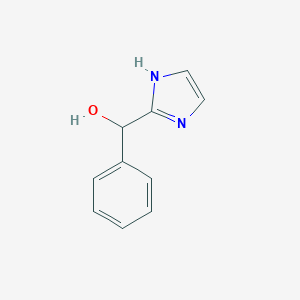
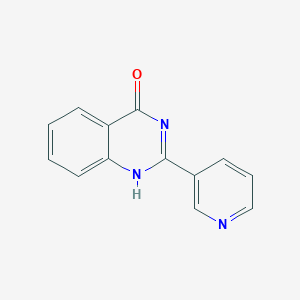
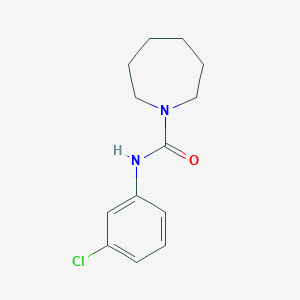
![[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate](/img/structure/B188388.png)
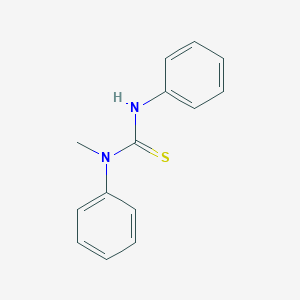
![3-Thiazolidineacetic acid, 5-[(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B188397.png)
![[2,2'-Bithiophene]-5,5'-dicarboxaldehyde](/img/structure/B188401.png)
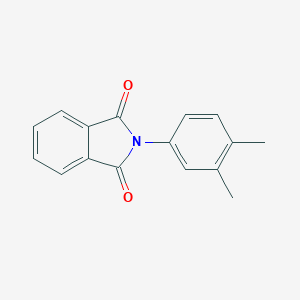
![1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid](/img/structure/B188404.png)
